2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound with the CAS Number: 1343576-63-5 . It has a molecular weight of 213.26 and its IUPAC name is 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a complex process. A unique free radical cyclization cascade is used to construct complex benzofuran derivatives . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The InChI code for 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is1S/C9H11NO3S/c1-6-4-7-5-8 (14 (10,11)12)2-3-9 (7)13-6/h2-3,5-6H,4H2,1H3, (H2,10,11,12)
. This code provides a standard way to encode the molecular structure using text. Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, benzofuran compounds are the main source of some drugs and clinical drug candidates . They have been found to have significant cell growth inhibitory effects in different types of cancer cells .Physical And Chemical Properties Analysis
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a powder at room temperature .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For example, certain substituted benzofurans have demonstrated cell growth inhibitory effects in various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Synthesis of Anticancer Compounds
Microwave-assisted synthesis (MWI) has been utilized to obtain a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds. These compounds have been evaluated for their anticancer activity against human ovarian cancer cell lines .
In Vivo Anticancer Testing
In vivo testing using murine lung cancer models has demonstrated significant anticancer activity by reducing the growth of metastatic lesions in the lung without affecting body weight or vital organ size .
Cytotoxic Activity Against Cancer Cell Lines
Specific benzofuran derivatives have exhibited cytotoxic activity against head and neck cancer cell lines with low IC50 values, indicating potent efficacy .
Organic N-Doping Technology
Benzofuran derivatives have been studied for their potential applications in organic n-doping technology. This research is useful for identifying applications in organic devices and designing next-generation n-type dopants that are air stable .
Total Synthesis of Natural Products
Benzofuran rings are key components in the total synthesis of natural products. The synthesis often involves copper-mediated and palladium-catalyzed coupling reactions .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Benzofuran compounds have attracted much attention due to their biological activities and potential applications as drugs . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Therefore, the future directions of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide could be in the development of new therapeutic drugs.
properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-4-7-5-8(14(10,11)12)2-3-9(7)13-6/h2-3,5-6H,4H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQAHAKABSVXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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